
Tetrachlorocobaltate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachlorocobaltate(2-) is a cobalt coordination entity and a perchlorometallate anion.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Tetrachlorocobaltate(2-) forms various ionic compounds with different counterdications, showing solubility in polar solvents like methanol and water. The physical properties such as thermal stability, melting point, and magnetic susceptibility of these salts vary depending on the cation or anion structure (Chang et al., 2011).
Crystal Structure and Magnetic Properties
- New salts containing tetrachlorocobaltate(2-) show interesting crystal structures and magnetic properties. For instance, [QlH]2[CoCl4]·2H2O features a three-dimensional hydrogen-bonding network structure and displays weak antiferromagnetic interactions (Ye et al., 2014).
Coordination Chemistry
- Tetrachlorocobaltate(2-) salts demonstrate various coordination geometries and hydrogen bonding patterns in their crystal structures, contributing to an understanding of coordination chemistry (Chen et al., 2012).
Vibrational Analysis in Compounds
- The vibrations of tetrachlorocobaltate(2-) anions in compounds like cinchonine are studied using FT-IR and Raman spectroscopy. These studies contribute to the understanding of anion interactions in complex structures (Wesełucha-Birczyńska & Paluszkiewicz, 2002).
Nonlinear Optical and Magnetic Properties
- Investigations into the crystal structure, nonlinear optical, and magnetic properties of tetrachlorocobaltate(2-) salts reveal their potential applications in materials science, especially in nonlinear optical (NLO) applications (Dong et al., 2020).
Theoretical and Experimental Characterization
- The synthesis and characterization of novel complexes like (2-amino-5-picolinium) tetrachlorocobaltate(II) contribute to the theoretical understanding of molecular interactions and structural analysis (Tahenti et al., 2020).
Reversible Phase Transitions and Dielectric Anomalies
- Tetrachlorocobaltate(2-) based ionic crystals exhibit high-temperature reversible phase transitions and dielectric anomalies, suggesting their potential in creating novel phase transition materials (Hua et al., 2018).
Eigenschaften
Produktname |
Tetrachlorocobaltate(2-) |
|---|---|
Molekularformel |
Cl4Co-2 |
Molekulargewicht |
200.7 g/mol |
IUPAC-Name |
tetrachlorocobalt(2-) |
InChI |
InChI=1S/4ClH.Co/h4*1H;/q;;;;+2/p-4 |
InChI-Schlüssel |
XLKRAGJSBZVHDI-UHFFFAOYSA-J |
Kanonische SMILES |
Cl[Co-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
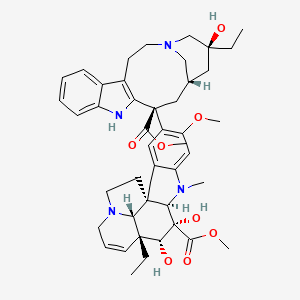
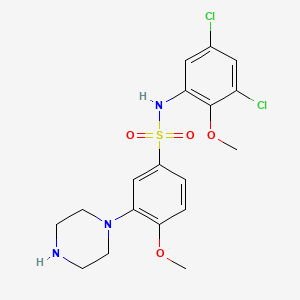
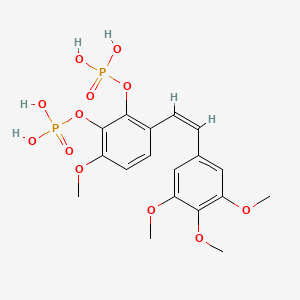
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
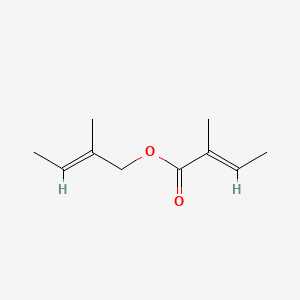
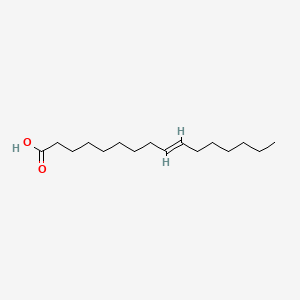
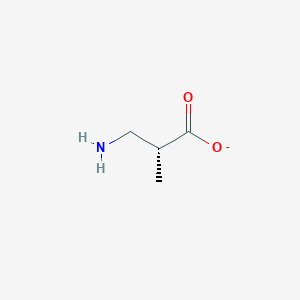
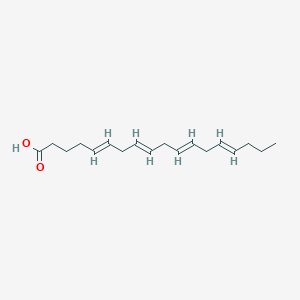
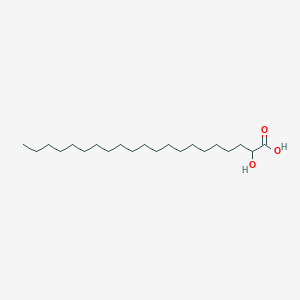
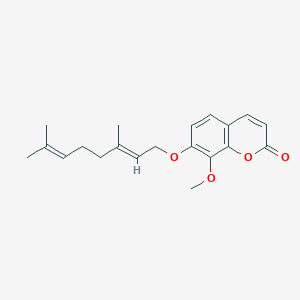
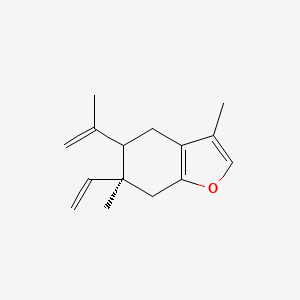
![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)
![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)